2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methyl-3-pyridyl hydrazine with carbon disulfide in the presence of a base, followed by oxidative cyclization to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiadiazoles depending on the reagents used.
Scientific Research Applications
2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the pyridine ring, making it less complex.
5-Methyl-1,3,4-thiadiazole: Similar structure but without the amino group and pyridine ring.
2-Amino-5-(3-pyridyl)-1,3,4-thiadiazole: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness: 2-Amino-5-(5-methyl-3-pyridyl)-1,3,4-thiadiazole is unique due to the presence of both the amino group and the 5-methyl-3-pyridyl moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H8N4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(5-methylpyridin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-2-6(4-10-3-5)7-11-12-8(9)13-7/h2-4H,1H3,(H2,9,12) |
InChI Key |
HISDRZYRZQPADU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.